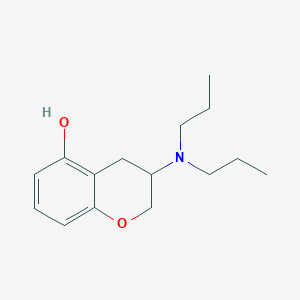
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol, also known as DPAC, is a synthetic compound that belongs to the class of chroman derivatives. DPAC has gained attention in recent years due to its potential therapeutic properties.
Mecanismo De Acción
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol exerts its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory response. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol also activates the Nrf2 pathway, which plays a role in the cellular defense against oxidative stress. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to modulate the activity of various enzymes involved in the metabolism of glucose and lipids.
Biochemical and Physiological Effects:
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the development of chronic inflammation. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol is also stable and can be stored for extended periods without degradation. However, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for the study of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol. One potential direction is the development of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is the exploration of the mechanisms underlying the effects of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol, including its effects on cellular signaling pathways and gene expression. Additionally, further studies are needed to establish the safety and efficacy of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol in humans.
Métodos De Síntesis
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with dipropylamine in the presence of a catalyst. The resulting product is then subjected to hydrogenation and cyclization to form 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol. The synthesis method has been optimized to improve the yield and purity of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol.
Aplicaciones Científicas De Investigación
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
109140-25-2 |
|---|---|
Nombre del producto |
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol |
Fórmula molecular |
C12H17NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C15H23NO2/c1-3-8-16(9-4-2)12-10-13-14(17)6-5-7-15(13)18-11-12/h5-7,12,17H,3-4,8-11H2,1-2H3 |
Clave InChI |
LVGZMSLJNXRODJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC1)O |
SMILES canónico |
CCCN(CCC)C1CC2=C(C=CC=C2OC1)O |
Sinónimos |
3-propylamino-5-hydroxychroman 5-hydroxy-3-(N-di-n-propylamino)chroman NDO 008 NDO-008 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



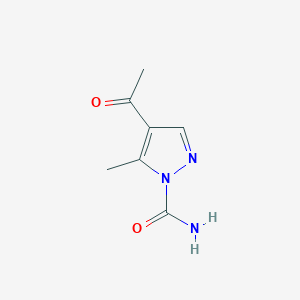
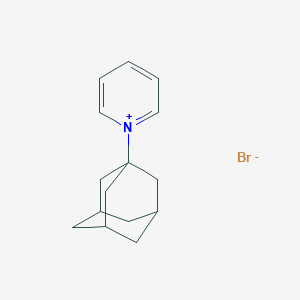




![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
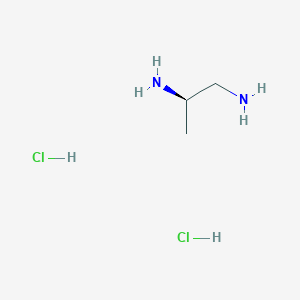
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
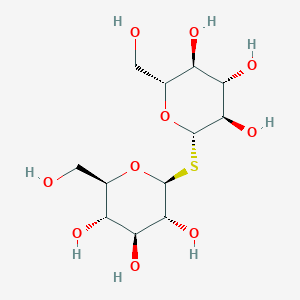
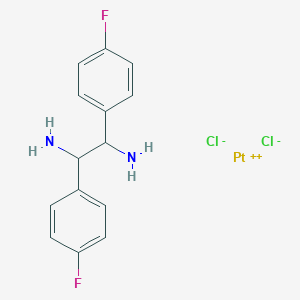
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)

